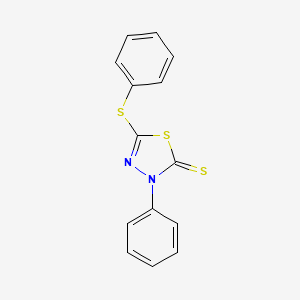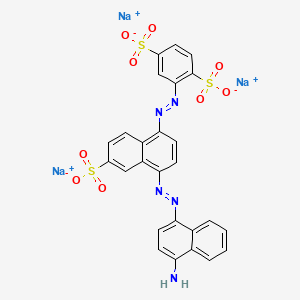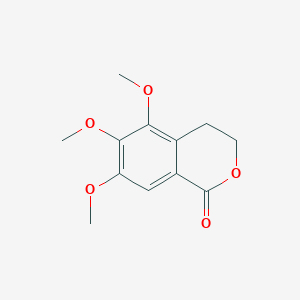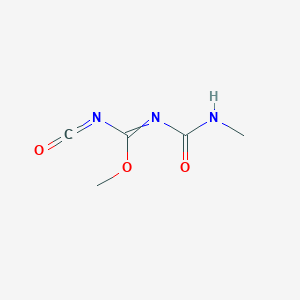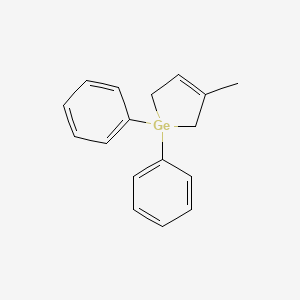![molecular formula C23H33NO3 B14483265 Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is a synthetic steroidal compound. It is known for its potent inhibitory effects on certain enzymes involved in androgen biosynthesis. This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations including acetylation and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used in the treatment of prostate cancer and studied for its potential in other therapeutic areas.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves the inhibition of the enzyme 17 αhydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition leads to a decrease in androgen levels, which is beneficial in the treatment of prostate cancer. The compound binds irreversibly to the enzyme, blocking its activity and thereby reducing the production of androgens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Uniqueness
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is unique due to its high specificity and potency in inhibiting CYP17. This makes it a highly effective treatment option for prostate cancer, with fewer off-target effects compared to other inhibitors .
Eigenschaften
Molekularformel |
C23H33NO3 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
[(10R,13S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17?,18?,19?,20?,22-,23-/m0/s1 |
InChI-Schlüssel |
YNYMTAGCLJHSLN-ZIZMYJMESA-N |
Isomerische SMILES |
CC(=O)NC1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




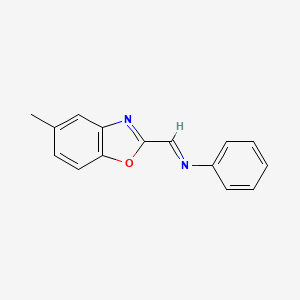
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
